
(2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis and pharmaceutical development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves diastereoselective synthesis techniques. One common method includes the use of commercially available starting materials to achieve high diastereoselectivity through chelation-controlled transition states during ring closure reactions . The reaction conditions often involve the use of zinc and magnesium enolates, which facilitate the formation of the desired chiral centers.
Industrial Production Methods: Industrial production of this compound may involve large-scale chiral separation techniques. For instance, the separation of chiral intermediates such as (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid can be achieved through crystallization methods that enhance yield and atom economy .
化学反応の分析
Types of Reactions: (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents to introduce or replace functional groups on the pyrrolidine ring .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can result in various halogenated derivatives .
科学的研究の応用
(2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications. In chemistry, it serves as a chiral building block for the synthesis of complex molecules. In biology, it is used in the study of enzyme mechanisms and protein-ligand interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its use as a precursor for radiolabeled imaging agents in glioma imaging . Additionally, it has applications in the agrochemical industry as a component of various formulations .
作用機序
The mechanism of action of (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or modulator of enzyme activity, depending on its structural modifications. The molecular targets often include enzymes involved in metabolic pathways, where the compound binds to the active site and alters the enzyme’s function .
類似化合物との比較
Similar Compounds: Similar compounds to (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride include (2S,4S)-4-hydroxyproline and (2S,4S)-4-mercaptopyrrolidine-2-carboxamido benzoic acid hydrochloride . These compounds share structural similarities but differ in their functional groups and specific applications.
Uniqueness: The uniqueness of this compound lies in its fluorine substitution, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in pharmaceutical research, where fluorinated compounds often exhibit enhanced biological activity and metabolic stability .
特性
分子式 |
C6H11ClFNO2 |
|---|---|
分子量 |
183.61 g/mol |
IUPAC名 |
(2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H10FNO2.ClH/c1-8-3-4(7)2-5(8)6(9)10;/h4-5H,2-3H2,1H3,(H,9,10);1H/t4-,5-;/m0./s1 |
InChIキー |
JHFQMLQFQXIKGU-FHAQVOQBSA-N |
異性体SMILES |
CN1C[C@H](C[C@H]1C(=O)O)F.Cl |
正規SMILES |
CN1CC(CC1C(=O)O)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


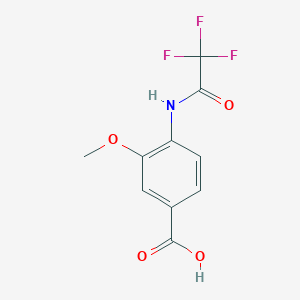
![6-(bromomethyl)-8,8-difluorodispiro[2.0.3^{4}.1^{3}]octane, Mixture of diastereomers](/img/structure/B13498379.png)
![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13498394.png)
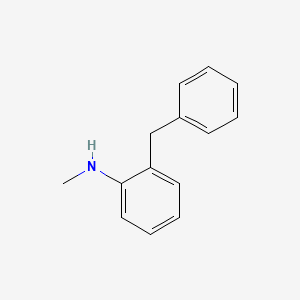
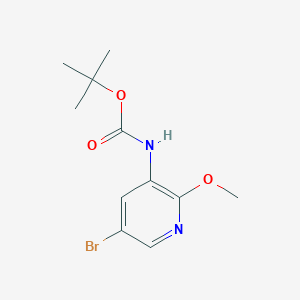
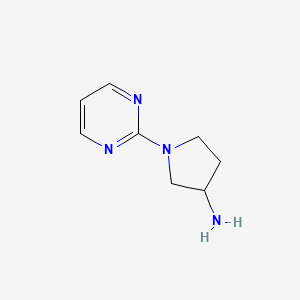
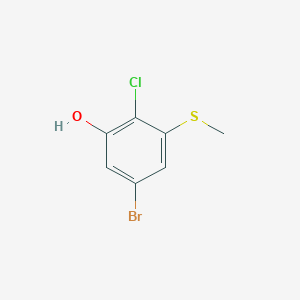
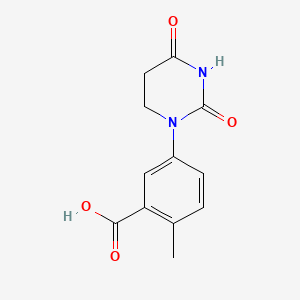
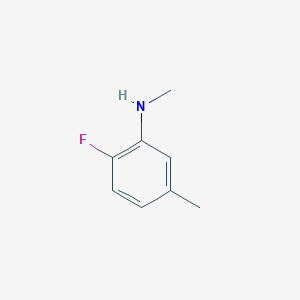
![rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13498433.png)
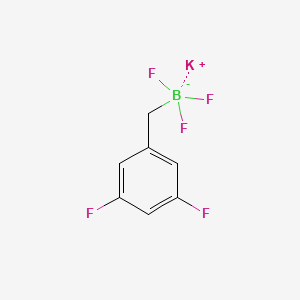

![[4-(Fluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13498452.png)

